![molecular formula C18H25N5OS B6441470 4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2549036-52-2](/img/structure/B6441470.png)
4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
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Description
Pyridopyrimidines are a class of compounds that have shown a broad spectrum of biological activity . They are derivatives of pyrido[2,3-d]pyrimidine and have been the subject of numerous publications due to their potential as biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
The presence of a piperazine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including dna synthesis and repair, rna transcription, and protein synthesis .
Pharmacokinetics
The presence of a piperazine ring and a methylsulfanyl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar pyrimidine derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-13-14(2)19-18(25-4)20-17(13)23-9-7-22(8-10-23)12-15-5-6-21(3)16(24)11-15/h5-6,11H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPUMLXOGWDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one |
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